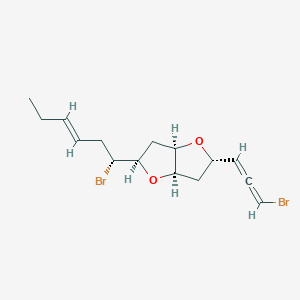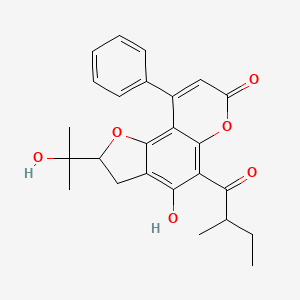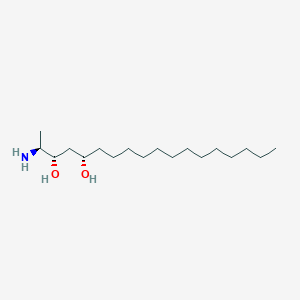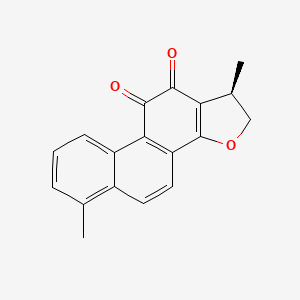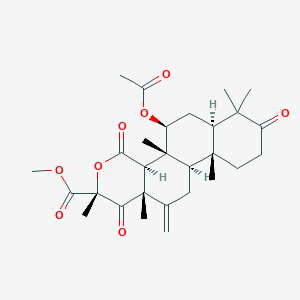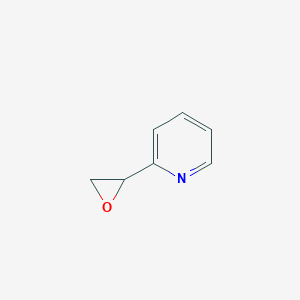
2-(Oxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Oxiran-2-yl)pyridine derivatives often involves the cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, depending on the reaction conditions. This process is highlighted by its stereoselectivity and the potential to yield compounds with significant structural diversity (Medjahdi et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be determined through X-ray diffraction studies, which reveal the spatial arrangement of atoms within the molecule. For example, dipyridin-2-ylmethanone oxime, a related compound, crystallizes in the monoclinic space group with specific cell parameters, illustrating the significance of hydrogen bonding between the oxime moiety and the pyridine ring in stabilizing the molecular conformation (Warad et al., 2018).
Chemical Reactions and Properties
This compound compounds participate in a variety of chemical reactions, showcasing their reactivity and versatility. For instance, the direct oxidative cleavage of Csp3-H bonds and a C-C bond in 2-(pyridin-2-yl)acetate derivatives has been developed, leading to the formation of 3-(pyridin-2-yl)indolizine skeletons through a novel iodine-promoted oxidative cross-coupling/cyclization process (Wu et al., 2017).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the synthesis and characterization of oligomer and monomer/oligomer-metal complexes of a related compound demonstrated specific thermal and solubility properties, highlighting the importance of molecular weight distribution and thermal stability in determining the physical characteristics of these compounds (Kaya et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound derivatives are pivotal for their application in synthetic chemistry. Their reactivity with various nucleophiles and the ability to undergo oxidative cleavage and cyclization reactions make them valuable intermediates in the synthesis of complex molecules. For instance, the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] from methyleneindolinones with aldehydes and amino esters demonstrates the high enantio- and regioselectivity achievable with this compound derivatives, underscoring their potential in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis of Building Blocks for Crown Ethers
A study by Nawrozkij et al. (2014) developed a convenient method for synthesizing valuable building blocks, including 2-(oxiran-2-yl)pyridine, for the creation of functionalized crown ethers. This process involves the Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine and other related reactions (Nawrozkij et al., 2014).
Catalytic Applications in Heterobimetallic Complexes
Mishra et al. (2009) utilized a Co(3+) complex of pyridine-amide ligand, which included this compound, as building blocks for assembling heterobimetallic complexes. These complexes showed potential in catalytic reactions such as cyanosilylation of imines and ring-opening reactions of oxiranes and thiiranes (Mishra et al., 2009).
Complex Chemistry and Ligand Synthesis
Halcrow (2005, 2014) discussed the synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and their complex chemistry, where this compound derivatives are significant. These compounds have applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005)(Halcrow, 2014).
Chemical Ionization and Radical Cations
Koster et al. (1990) explored the use of this compound in gas phase substitution reactions by radical cations, indicating its role in the formation of specific reaction products under chemical ionization conditions (Koster et al., 1990).
Stereoselective Synthesis in Organic Chemistry
Research by Medjahdi et al. (2009) involved the use of (2-aminoalkyl)oxiranes, closely related to this compound, in the stereoselective synthesis of azetidines and pyrrolidines, which are important in various chemical synthesis processes (Medjahdi et al., 2009).
Protective Groups in Polymer Chemistry
Elladiou and Patrickios (2012) demonstrated the use of 2-(pyridin-2-yl)ethanol, related to this compound, as a protecting group in polymer chemistry. This compound was used in the synthesis of polymers with potential applications in various fields (Elladiou & Patrickios, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(oxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRYTWXFWRYPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431419 |
Source


|
| Record name | Pyridine, 2-oxiranyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55967-94-7 |
Source


|
| Record name | Pyridine, 2-oxiranyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 2-(Oxiran-2-yl)pyridine considered a valuable building block in organic synthesis?
A1: this compound possesses a unique structure featuring both a pyridine ring and an epoxide ring. This makes it a versatile building block for synthesizing more complex molecules. Specifically, the research paper highlights its utility in constructing "pyridine/piperidine-decorated crown ethers" []. The epoxide ring can be readily opened by various nucleophiles, leading to the incorporation of diverse functional groups and the creation of new carbon-carbon bonds. The pyridine ring can act as a coordinating site for metal ions or participate in hydrogen bonding interactions. This versatility makes this compound a valuable precursor for various supramolecular assemblies and potentially biologically active compounds.
Q2: How is this compound synthesized in the context of this research?
A2: The paper describes a "convenient" synthesis of this compound using a two-step process starting from 2-vinylpyridine []. The first step involves an NBS-mediated epoxidation of the vinyl group, directly yielding the target compound. This approach highlights the compound's accessibility through readily available starting materials and a straightforward synthetic route.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

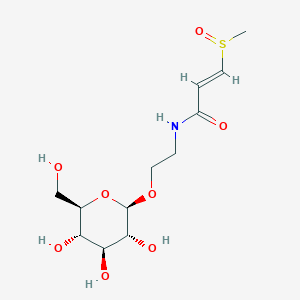
![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)
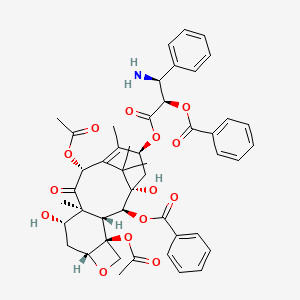
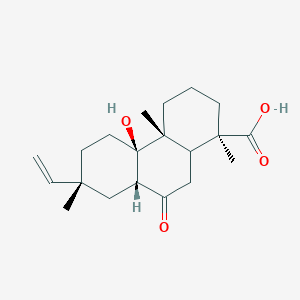

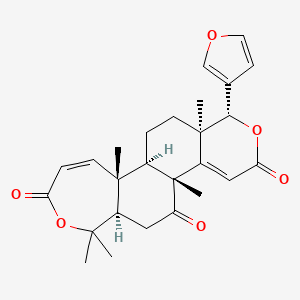
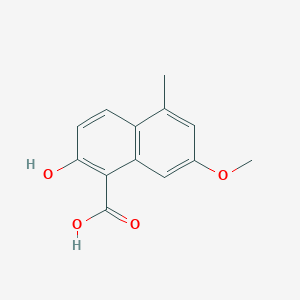
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
